molecular formula C10H8FN B1339794 8-Fluoro-2-methylquinoline CAS No. 46001-36-9

8-Fluoro-2-methylquinoline

Cat. No. B1339794
CAS RN: 46001-36-9
M. Wt: 161.18 g/mol
InChI Key: HJHYMLQMBHHNRJ-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H8FN . It has a molecular weight of 161.18 g/mol . The IUPAC name for this compound is 8-fluoro-2-methylquinoline . It is also known by other synonyms such as 2-Methyl-8-fluoroquinoline .


Synthesis Analysis

While specific synthesis methods for 8-Fluoro-2-methylquinoline were not found in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Molecular Structure Analysis

The molecular structure of 8-Fluoro-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a fluorine atom at the 8th position and a methyl group at the 2nd position . The InChI code for this compound is InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9 (11)10 (8)12-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

8-Fluoro-2-methylquinoline has a molecular weight of 161.18 g/mol . It has an XLogP3 value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 12.9 Ų . The complexity of the molecule is 160 .

Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 8-Fluoro-2-methylquinoline, are synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

8-Fluoro-2-methylquinoline can be used in novel approaches to functionalize polyfluorinated quinolines. This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Biological Activity

Fluoroquinolines, including 8-Fluoro-2-methylquinoline, exhibit remarkable biological activity. They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Medicine

Fluoroquinolines have found applications in medicine. For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs .

Agriculture

A number of fluorinated quinolines, potentially including 8-Fluoro-2-methylquinoline, have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines are also used as components for liquid crystals .

Protein Degrader Building Blocks

8-Fluoro-2-methylquinoline-7-boronic acid, a derivative of 8-Fluoro-2-methylquinoline, is used as a building block in protein degrader research .

Laboratory Chemicals

8-Fluoro-2-methylquinoline is used in the manufacture of substances for scientific research and development .

Safety And Hazards

While specific safety and hazard information for 8-Fluoro-2-methylquinoline was not found in the search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHYMLQMBHHNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459729
Record name 8-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2-methylquinoline

CAS RN

46001-36-9
Record name 8-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A Shinde, SR Ugale, Y Nandurkar, M Modak… - ACS …, 2022 - ACS Publications
… 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline (6). The reaction of organolithium or … (39) 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline (6) upon reaction with n-…
Number of citations: 2 pubs.acs.org
P Dunkel, C Tran, T Gallavardin, H Dhimane… - Organic & …, 2014 - pubs.rsc.org
… 8-Fluoro-2-methylquinoline-6-carbonitrile (4d). 6-Bromo-8-fluoro-2-methylquinoline 4c (480 mg, 2.0 mmol, 1.0 eq.) and CuCN (313 mg, 3.5 mmol, 1.7 eq.) were dissolved in DMF (1.4 mL…
Number of citations: 26 pubs.rsc.org
H Yuan, H Liu, F You, X Shi - Inorganic Chemistry Communications, 2020 - Elsevier
… The 8-fluoro-2-methylquinoline was synthesized according to the previously reported … The oxidization of above 8-fluoro-2-methylquinoline with selenium dioxide in dry pyridine resulted …
Number of citations: 4 www.sciencedirect.com
Q Luo, Z Dai, H Cong, R Li, T Peng, J Zhang - Dalton Transactions, 2017 - pubs.rsc.org
… The starting material 8-fluoro-2-methylquinoline was synthesized according to the reported method. When 8-fluoro-2-methylquinoline and two equivalents of thiophenol were heated in …
Number of citations: 29 pubs.rsc.org
W Luo, WQ Lu, KQ Cui, Y Liu, J Wang… - Medicinal Chemistry …, 2012 - Springer
A series of N 1 -{4-[(10S)-dihydroartemisinin-10-oxyl]}phenylmethylene-N 2 -(2-methylquinoline-4-yl) hydrazine derivatives 9a–9n possessing 4-quinolylhydrazone and artemisinin …
Number of citations: 11 link.springer.com
TH Brown, RJ Ife, DJ Keeling, SM Laing… - Journal of medicinal …, 1990 - ACS Publications
The 4-(arylamino) quinoline 4, previously described as an antiulcer compound, is shown to be an inhibitor of the gastric (H+/K+)-ATPase. It is postulated that l-arylpyrrolo [3, 2-c] …
Number of citations: 78 pubs.acs.org
M Hole - 1966 - etheses.dur.ac.uk
… methylquinoline22 and 8-fluoro-2-methylquinoline.22 In general the usual Schiemann technique can be applied to prepare substituted fluoroquinolines with the fluorine at the 3-position …
Number of citations: 1 etheses.dur.ac.uk
C Perez, J Li, F Parlati, M Rouffet, Y Ma… - Journal of medicinal …, 2017 - ACS Publications
The proteasome plays a crucial role in degradation of normal proteins that happen to be constitutively or inducibly unstable, and in this capacity it plays a regulatory role. Additionally, it …
Number of citations: 74 pubs.acs.org
C Perez - 2018 - search.proquest.com
Metalloproteins are essential in many biological processes and make up approximately one-third to one-half of the proteome. Metalloproteins utilize a metal ion cofactor that can serve a …
Number of citations: 3 search.proquest.com
S Duan, G Tian, Y Ji, J Shao, Z Dong… - Journal of the American …, 2015 - ACS Publications
Under local plasmonic excitation, Raman images of single molecules can now surprisingly reach subnanometer resolution. However, its physical origin has not been fully understood. …
Number of citations: 113 pubs.acs.org

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